molecular formula C24H19F3N2O2S B2419365 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226428-31-4

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2419365
CAS No.: 1226428-31-4
M. Wt: 456.48
InChI Key: HHTAMUCIWAPTGO-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C24H19F3N2O2S and its molecular weight is 456.48. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2S/c1-30-20-10-4-17(5-11-20)22-14-28-24(32-15-16-2-6-18(25)7-3-16)29(22)19-8-12-21(13-9-19)31-23(26)27/h2-14,23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTAMUCIWAPTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole (often referred to as DFPMI) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H19F3N3O3S
  • Molecular Weight : 471.45 g/mol
  • Purity : Typically around 95%

The structural features of DFPMI include an imidazole ring, difluoromethoxy and methoxy substituents, and a thioether linkage, contributing to its unique biological profile.

DFPMI exhibits its biological activity primarily through the following mechanisms:

  • Quorum Sensing Inhibition : Studies indicate that DFPMI inhibits quorum-sensing regulated virulence functions in Pseudomonas aeruginosa, a pathogen known for its biofilm formation and antibiotic resistance. The compound targets the MvfR regulator, crucial for the pathogenicity of this bacterium.
  • Anti-inflammatory Effects : Preliminary studies suggest that DFPMI may possess anti-inflammatory properties similar to those of established COX inhibitors. It has shown potential in suppressing COX-2 activity, which is significant for treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities associated with DFPMI:

Activity Description Reference
Quorum Sensing InhibitionInhibits virulence in Pseudomonas aeruginosa by targeting MvfR regulator
Anti-inflammatoryPotential COX-2 inhibitor with effects comparable to celecoxib
AntimicrobialExhibits activity against various bacterial strains
CytotoxicityPreliminary data suggests potential anti-cancer properties

1. Quorum-Sensing Inhibition

A study highlighted the effectiveness of DFPMI in reducing biofilm formation in Pseudomonas aeruginosa. The compound demonstrated a significant decrease in virulence factor production, suggesting its potential as an anti-infective agent.

2. Anti-inflammatory Activity

In vitro assays showed that DFPMI inhibited COX-2 enzyme activity with an IC50 value comparable to celecoxib. This finding positions DFPMI as a candidate for further development as an anti-inflammatory drug .

3. Antimicrobial Properties

Research indicates that DFPMI exhibits antimicrobial activity against various strains of bacteria, making it a promising candidate for treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the established synthetic routes for this compound, and what reagents are critical for each step?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the imidazole core via condensation of aldehydes/ketones with amines under acidic conditions .
  • Step 2: Sequential introduction of substituents:
  • Difluoromethoxy group: Introduced via nucleophilic substitution using difluoromethyl halides.
  • Fluorobenzyl thioether: Achieved by reacting thiols with 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃) .
  • Methoxyphenyl group: Added via Suzuki-Miyaura coupling or direct substitution .
    • Key reagents: Potassium permanganate (oxidation), sodium borohydride (reduction), and palladium catalysts for cross-coupling reactions .

Q. How is the compound structurally characterized, and what analytical techniques are employed?

Structural elucidation relies on:

  • Spectroscopy:
  • NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and connectivity .
  • IR for identifying functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .
    • Mass spectrometry (MS): To verify molecular weight and fragmentation patterns .
    • X-ray crystallography: For absolute configuration determination .

Q. What solvents and catalysts are commonly used in its synthesis?

  • Solvents: Dimethyl sulfoxide (DMSO), ethanol, or tetrahydrofuran (THF) for polar reactions; dichloromethane (DCM) for non-polar steps .
  • Catalysts: Pd(PPh₃)₄ for cross-coupling, p-toluenesulfonic acid (PTSA) for cyclization, and triethylamine (TEA) as a base .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

  • HPLC: Purity >95% (using C18 columns, UV detection at 254 nm) .
  • Elemental analysis: Deviation <0.4% for C, H, N, S .
  • TLC: Single spot under UV visualization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation: Systematically modify the difluoromethoxy, fluorobenzyl thio, and methoxyphenyl groups. For example:
  • Replace difluoromethoxy with trifluoromethoxy to enhance metabolic stability .
  • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate receptor binding .
    • Methodology: Synthesize derivatives via parallel synthesis, then screen using in vitro assays (e.g., enzyme inhibition, cell viability) .
    • Reference: Comparative tables in highlight how substituents influence antimicrobial and anticancer activity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Orthogonal assays: Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based assays .
  • Purity verification: Re-test compounds with HPLC-MS to rule out impurities .
  • Computational docking: Model interactions with target proteins (e.g., COX-1/2) to identify binding discrepancies .

Q. How can bioavailability be improved without compromising target affinity?

  • Solubility enhancement: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the methoxyphenyl ring .
  • Prodrug design: Mask thioether groups with ester prodrugs for improved absorption .
  • Nanoparticle formulation: Use liposomal carriers to enhance delivery .

Q. What methodologies are recommended for studying target interactions?

  • Surface plasmon resonance (SPR): Quantify binding kinetics with purified receptors .
  • Isothermal titration calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray crystallography: Resolve 3D structures of compound-target complexes .

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